

Commercial suppliers of Methyl 2-methylquinoline-6-carboxylate

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Compound of Interest

Compound Name: Methyl 2-methylquinoline-6-carboxylate

Cat. No.: B180422

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Technical Guide: Methyl 2-methylquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 2-methylquinoline-6-carboxylate**, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, commercial availability, a representative synthesis protocol, and its potential applications in therapeutic development.

Chemical and Physical Properties

Methyl 2-methylquinoline-6-carboxylate is a quinoline derivative with the CAS Number 108166-01-4.^{[1][2]} Its core structure is a valuable scaffold in medicinal chemistry. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of Methyl 2-methylquinoline-6-carboxylate

Property	Value	Source
CAS Number	108166-01-4	PubChem[1], Sigma-Aldrich[2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	201.22 g/mol	PubChem[1], Sigma-Aldrich[2]
IUPAC Name	methyl 2-methylquinoline-6-carboxylate	PubChem[1]
Melting Point	103-105°C	Sigma-Aldrich[2]
Boiling Point	320.3 ± 22.0°C at 760 mmHg	Sigma-Aldrich[2]
Flash Point	147.5 ± 22.3°C	Sigma-Aldrich[2]
Appearance	Solid	Sigma-Aldrich[2]
Purity	≥98%	Sigma-Aldrich[2]

Commercial Suppliers

Methyl 2-methylquinoline-6-carboxylate is available from various chemical suppliers.

Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and other specifications.

Table 2: Commercial Supplier Information

Supplier	Product Number/SKU	Purity
Sigma-Aldrich	CIAH999A8460	98%
ChemScene LLC	CS-W002975	Not Specified
CP Lab Safety	Not Specified	min 98%

Note: Availability and product details are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis and Experimental Protocols

Quinoline derivatives are commonly synthesized through various established methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[3][4] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group, is a versatile method for producing substituted quinolines.

Representative Synthesis Protocol: Friedländer Annulation

This protocol describes a general procedure for the synthesis of a quinoline scaffold, which can be adapted for **Methyl 2-methylquinoline-6-carboxylate**. The specific starting materials for the target compound would be a derivative of methyl 4-aminobenzoate and a suitable carbonyl compound.

Materials:

- Methyl 4-amino-3-acylbenzoate (or related 2-aminoaryl ketone)
- Carbonyl compound with an α -methylene group (e.g., ethyl acetoacetate)
- Catalyst (e.g., L-proline, iodine, or an acid/base catalyst)
- Solvent (e.g., ethanol, DMSO, or solvent-free conditions)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the carbonyl compound (1.2 eq), and the catalyst (0.1-0.2 eq) in the chosen solvent.
- **Reaction Conditions:** Heat the mixture to a specified temperature (e.g., 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under

reduced pressure using a rotary evaporator.

- Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinoline derivative.

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheets (SDS) for all reagents before use.[\[5\]](#)[\[6\]](#)

Applications in Drug Discovery and Research

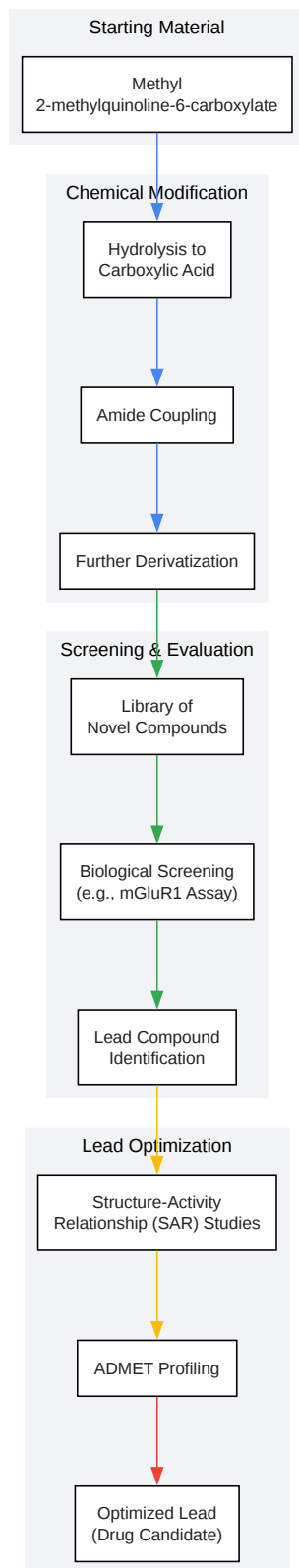
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[\[7\]](#) **Methyl 2-methylquinoline-6-carboxylate** serves as a crucial intermediate in the synthesis of more complex molecules for therapeutic applications.

Key Research Areas:

- Antimicrobial Agents: The quinoline core is a component of many antibacterial and antifungal drugs.[\[8\]](#)
- Anticancer Agents: Researchers have developed quinoline-based compounds as kinase inhibitors and agents that interfere with DNA replication in cancer cells.
- Neurodegenerative Diseases: Derivatives of this compound have been investigated as potential metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of neuropathic pain.[\[9\]](#)
- Antimalarial Drugs: Quinoline is the core structure of well-known antimalarial drugs like chloroquine and quinine.

Logical Workflow for Drug Candidate Synthesis

The following diagram illustrates a generalized workflow for the utilization of **Methyl 2-methylquinoline-6-carboxylate** in the synthesis of a potential drug candidate.

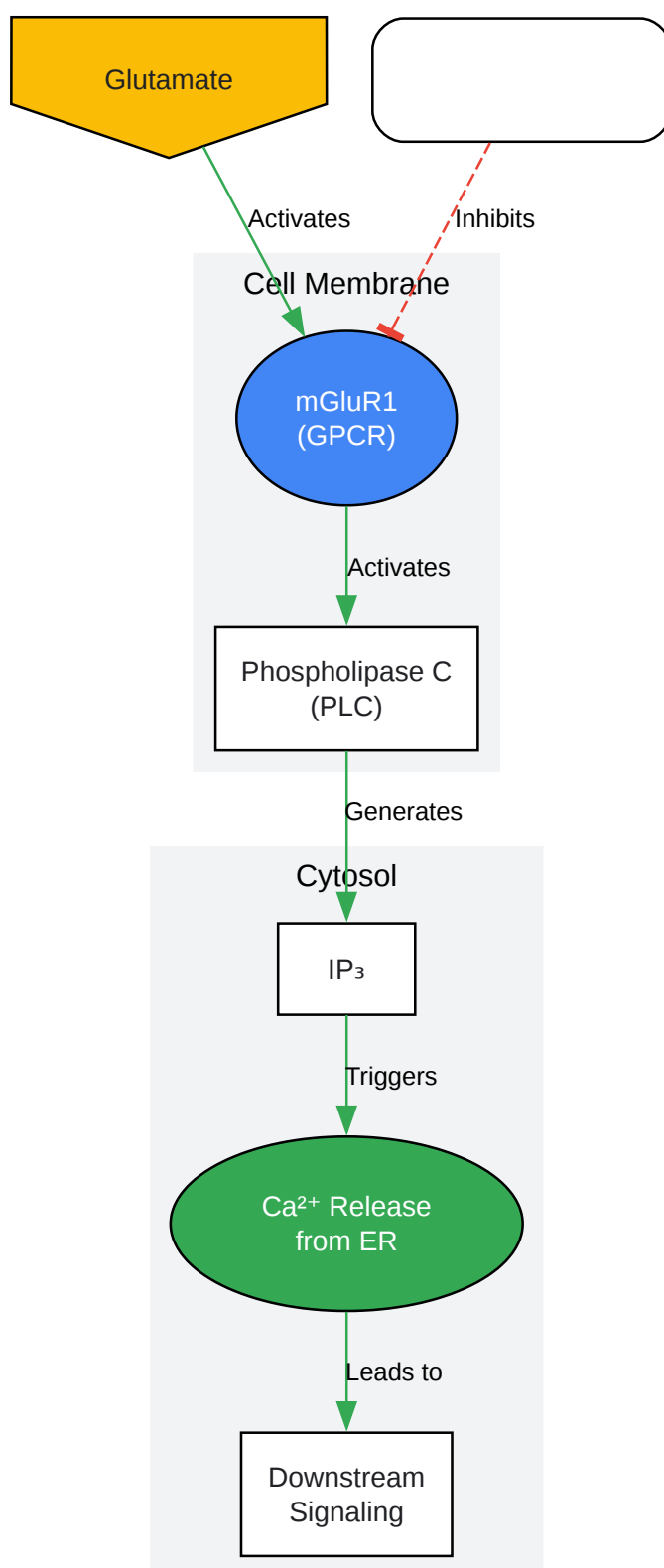


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Caption: Synthetic workflow for drug discovery using the target compound.

Potential Signaling Pathway Involvement

Based on research into related quinoline structures, derivatives of **Methyl 2-methylquinoline-6-carboxylate** could be designed to modulate specific signaling pathways, such as those involving G protein-coupled receptors (GPCRs) like mGluR1.^[9]



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Caption: Hypothesized modulation of the mGluR1 signaling pathway.

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